molecular formula C11H7ClN2O3 B1471801 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid CAS No. 220287-27-4

6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B1471801
CAS No.: 220287-27-4
M. Wt: 250.64 g/mol
InChI Key: YXRQGNAVCNXKHA-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a high-purity chemical building block designed for pharmaceutical research and development. As a member of the 3-oxo-2,3-dihydropyridazine family, this compound features a chlorophenyl substituent, a moiety frequently employed in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates . Pyridazine derivatives are recognized as privileged structures in drug discovery due to their wide range of biological activities . Research on closely related analogues has demonstrated significant promise in areas such as antimicrobial agents, with certain compounds exhibiting strong inhibitory effects against Gram-positive bacteria like Bacillus subtilis . Furthermore, structurally similar 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives have been designed and synthesized as novel xanthine oxidase inhibitors, indicating the potential of this chemotype in developing treatments for conditions like gout . The incorporation of a chlorophenyl group is a strategic element in modern drug design, as chlorine atoms can enhance binding affinity, modulate electronic characteristics, and improve metabolic stability . This product is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the exploration of new therapeutic mechanisms. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. All products are handled by qualified researchers and are not for personal use.

Properties

IUPAC Name

3-(4-chlorophenyl)-6-oxo-1H-pyridazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-7-3-1-6(2-4-7)9-5-8(11(16)17)10(15)14-13-9/h1-5H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRQGNAVCNXKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, a compound characterized by its unique heterocyclic structure, has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the condensation of various substituted benzil derivatives with cyanoacetylhydrazide under specific catalytic conditions. A notable method utilizes CCSO (copper-catalyzed solid-phase synthesis) for efficient production with minimal side reactions .

Synthesis Method Overview

StepDescription
1Combine cyanoacetylhydrazide with substituted benzil.
2Add CCSO catalyst and heat the mixture.
3Monitor reaction via TLC until completion.
4Precipitate product using cold water and recrystallize from ethyl acetate.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial and anticancer properties. The compound's structural features contribute to its interaction with various biological targets.

Antimicrobial Activity

Studies have shown that derivatives of dihydropyridazine compounds possess moderate to good antimicrobial activity against several pathogens. For instance, a related compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Activity

In vitro studies have assessed the anticancer potential of related dihydropyridazine derivatives against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation significantly. For example, a study reported IC50 values indicating potent activity against human cancer cell lines such as HeLa and HCT116 .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of synthesized dihydropyridazine derivatives, revealing that compounds with halogen substitutions exhibited enhanced activity compared to non-substituted analogs.
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of these compounds on normal fibroblast cells compared to cancerous cells. The findings suggested a selective toxicity profile favoring cancer cells while sparing normal cells, highlighting their therapeutic potential .

Research Findings

Recent literature emphasizes the importance of the dihydropyridazine core structure in drug design. The following table summarizes key findings regarding the biological activities associated with this class of compounds:

Activity TypeObserved EffectReference
AntimicrobialModerate to good activity
AnticancerSignificant inhibition
CytotoxicitySelective against cancer cells

Scientific Research Applications

Biological Activities

The biological activities of 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid have been investigated extensively, particularly its anticancer properties.

Anticancer Activity

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

  • In Vitro Studies : Research indicates significant cytotoxicity against multiple human cancer cell lines, including MCF-7 (breast cancer), HEPG2 (liver cancer), and DLD1 (colon cancer). The compound exhibited IC50 values ranging from 22 nM to over 870 nM depending on the cell line tested .
Cell LineIC50 (nM)Notes
MCF-7480Breast cancer
HEPG222Liver cancer
DLD159Colon cancer

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .

Case Study 2: Structure-Activity Relationship Analysis

Research into the structure-activity relationship (SAR) of various derivatives of this compound indicated that modifications at specific positions significantly affect its biological activity. For instance, introducing different substituents on the phenyl ring was shown to enhance cytotoxicity against certain cancer cell lines while reducing toxicity towards normal fibroblasts .

Other Applications

Beyond its anticancer properties, this compound has potential applications in:

  • Antimicrobial Agents : Preliminary studies suggest antimicrobial activity against various pathogens, indicating its utility in treating infections .
  • Anti-inflammatory Agents : The compound has shown promise in reducing inflammation markers in vitro, suggesting possible applications in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Positional Isomerism

6-(4-Fluorophenyl)-2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
  • Molecular Formula : C₁₂H₉FN₂O₃
  • Molecular Weight : 248.213 g/mol
  • Key Differences: Substituent: Fluorine replaces chlorine at the para position of the phenyl ring. Additional Group: A methyl group at position 2.
6-(2-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid
  • CAS : 1503288-13-8
  • Key Differences :
    • Positional Isomerism : The chlorophenyl group is at the ortho (2-) position instead of para (4-).
    • Steric Effects : Ortho substitution introduces steric hindrance, which may reduce conformational flexibility and affect target binding .

Core Scaffold Modifications: Pyridine vs. Pyridazine

5-Chloro-6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
  • CAS : 1297536-44-7
  • Molecular Formula: C₁₂H₇Cl₂NO₃
  • Key Differences: Scaffold: Pyridine ring (six-membered, one nitrogen) vs. pyridazine (six-membered, two adjacent nitrogens). Substituents: Additional chlorine at position 3.

Functional Group Additions: Amides and Methyl Substitutions

1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid
  • CAS : 68254-09-1
  • Molecular Formula : C₁₂H₉ClN₂O₃
  • Key Differences: Substituent Position: Chlorophenyl at position 1 instead of 5.
6-(4-Chlorophenyl)-2-(3-fluorophenyl)-N-[(2S)-1-hydroxypropan-2-yl]-3-oxo-2,3-dihydropyridazine-4-carboxamide
  • Key Differences :
    • Amide Side Chain : A hydroxypropan-2-yl group replaces the carboxylic acid, converting the molecule into a carboxamide.
    • Dual Halogenation : 4-Chlorophenyl and 3-fluorophenyl groups enhance electronic diversity.
    • Impact : The amide group may improve metabolic stability compared to the free carboxylic acid .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid 220287-27-4 C₁₁H₇ClN₂O₃ 250.014 4-ClPh, 3-oxo, 4-COOH
6-(4-Fluorophenyl)-2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid 1367959-89-4 C₁₂H₉FN₂O₃ 248.213 4-FPh, 2-Me, 3-oxo, 4-COOH
6-(2-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid 1503288-13-8 C₁₁H₇ClN₂O₃ 250.014 2-ClPh, 3-oxo, 4-COOH
5-Chloro-6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 1297536-44-7 C₁₂H₇Cl₂NO₃ 292.10 Pyridine core, 5-Cl, 4-ClPh, 2-oxo
1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid 68254-09-1 C₁₂H₉ClN₂O₃ 264.67 3-ClPh, 6-Me, 4-oxo, 3-COOH

Table 2: Functional Group Impact on Properties

Compound Key Functional Groups Potential Impact on Bioactivity
This compound Carboxylic acid, 4-ClPh High polarity; potential for ionic interactions
6-(4-Fluorophenyl)-2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Fluorophenyl, methyl group Enhanced metabolic stability
6-(2-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Ortho-chlorophenyl Steric hindrance; altered binding affinity
6-(4-Chlorophenyl)-2-(3-fluorophenyl)-N-[(2S)-...-4-carboxamide Amide, dual halogenated aryl groups Improved solubility and target selectivity

Research Findings and Implications

  • Fluorine analogs may offer better pharmacokinetic profiles due to reduced metabolic degradation .
  • Positional Isomerism : Para-substituted chlorophenyl derivatives generally exhibit better planarity and binding efficiency compared to ortho-substituted analogs, as seen in pyridazine vs. pyridine systems .
  • Functional Group Trade-offs : Carboxylic acids provide strong hydrogen-bonding capacity but may limit blood-brain barrier penetration. Amidation or esterification (as in –4) could address this limitation .

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves:

  • Formation of the pyridazine ring via cyclization of hydrazide or hydrazone precursors.
  • Introduction of the 4-chlorophenyl substituent through condensation with appropriately substituted benzil or benzil derivatives.
  • Incorporation of the carboxylic acid group at the 4-position via functionalized intermediates or post-cyclization modification.

Preparation via Condensation of Cyanoacetohydrazide and 4-Chlorobenzil Using CCSO Nanocatalyst

One of the most efficient and green methods reported involves the solid-phase CCSO (calcium copper sulfate oxide) nanocatalyzed condensation of cyanoacetohydrazide with substituted benzils, including 4-chlorobenzil, under solvent-free conditions.

  • Reaction Conditions: Heating the mixture of cyanoacetohydrazide (20 mmol), 4-chlorobenzil (20 mmol), and CCSO nanocatalyst (20 mg) at 110°C for 2–4 minutes.
  • Mechanism: The nanocatalyst facilitates cyclization and condensation, promoting rapid formation of the dihydropyridazine ring with high purity.
  • Yield: The reaction yields the substituted pyridazine derivatives in 90–95% yields, with the 4-chlorophenyl substituted product achieving approximately 93–95% yield.
  • Workup: The product solidifies during the reaction, is dissolved in ethanol, filtered, and precipitated by adding ice-cold water, followed by recrystallization from ethyl acetate.
  • Advantages: This method is rapid, environmentally friendly, avoids chromatographic purification, and allows catalyst recycling without significant loss of activity.

Data Table: Yields and Melting Points of Substituted Pyridazines Synthesized by CCSO Nanocatalyst

Entry Substituent on Benzil Reaction Time (min) Yield (%) Melting Point (°C)
2a Phenyl (Ph) 2 94 270–272
2c 2-Chlorophenyl 3 95 263–265
2d 4-Chlorophenyl 4 93 268–270
2e 4-Methylphenyl 2 92 287–289
2h 4-Methoxyphenyl 2.5 93 235–236

Note: Entry 2d corresponds to the 4-chlorophenyl substituted pyridazine relevant to the target compound.

This method was detailed in a study that demonstrated the catalytic efficiency of CCSO nanocatalyst and its applicability to a variety of substituted benzils, including electron-withdrawing groups like chlorine.

Hydrothermal Synthesis of Related Pyridazine Carboxylic Acids

Although specific data on this compound is limited, a related preparation method for pyridazine carboxylic acids involves hydrothermal synthesis:

  • Procedure: Reacting substituted pyridines or hydrazones in a sealed hydrothermal reactor with water as solvent at 100–180°C for 24–72 hours.
  • Outcome: Produces crystalline pyridazine carboxylic acids with high purity and stability.
  • Advantages: Simple equipment, green solvent (water), high yields (>80%), and crystals with fewer defects and good thermal stability.

This approach, while demonstrated for 6-oxo-1,6-dihydropyridine-3-carboxylic acid, suggests potential applicability to related pyridazine carboxylic acids bearing aryl substituents such as 4-chlorophenyl.

Condensation of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Compounds

Another synthetic route involves condensation reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds (e.g., cyanoacetic acid or p-nitrophenylacetic acid) in acetic anhydride:

  • Mechanism: Formation of an alkylidene intermediate followed by cyclization and elimination of water to yield pyridazin-3-one derivatives.
  • Yields: High yields reported for various substituted pyridazin-3-ones.
  • Applicability: This method can be adapted for synthesizing 6-aryl-3-oxo-2,3-dihydropyridazine-4-carboxylic acids by choosing appropriate hydrazonopropanal and methylene substrates.

This method provides a versatile pathway for the synthesis of pyridazinone derivatives with diverse aryl substitutions including chlorophenyl groups.

Research Findings and Analytical Data

  • Spectral Characterization: Products synthesized by these methods are characterized by NMR (1H, 13C), Mass Spectrometry, and elemental analysis confirming the structure and purity.
  • Yields: High yields (above 90%) are common in optimized protocols, especially under nanocatalyst and solvent-free conditions.
  • Reaction Times: Rapid reaction times (minutes to hours) are achievable depending on the method.
  • Environmental Impact: Green chemistry principles are incorporated, especially in hydrothermal and solvent-free nanocatalyzed methods.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Reaction Time Advantages
CCSO Nanocatalyzed Condensation Cyanoacetohydrazide + 4-chlorobenzil 110°C, solvent-free 93–95 2–4 minutes Rapid, green, high yield, catalyst reusable
Hydrothermal Synthesis 2-Chloro-5-trifluoromethylpyridine + water 100–180°C, sealed reactor >80 24–72 hours Simple, green solvent, stable crystals
Condensation of 3-oxo-2-arylhydrazonopropanals 3-Oxo-2-arylhydrazonopropanals + active methylene compounds Acetic anhydride, reflux High Hours Versatile, high yield

Q & A

Q. What experimental and computational approaches validate the proposed reaction mechanisms for this compound’s synthesis?

  • Methodological Answer: Isotopic labeling (e.g., ¹³C at the carbonyl group) tracks reaction intermediates via NMR. Computational studies (DFT for transition-state energy barriers) identify rate-limiting steps. In situ FTIR monitors intermediate formation (e.g., enolates during cyclization) .

Safety and Handling

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer: Use PPE (gloves, goggles) to avoid skin/eye contact. Work under a fume hood due to potential dust inhalation. Stability studies indicate decomposition at >150°C, requiring temperature-controlled storage. Spill cleanup involves neutralization with sodium bicarbonate and solidification with vermiculite .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
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6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

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